![molecular formula C10H12ClF B6329453 4-Butyl-2-chloro-1-fluorobenzene CAS No. 2432848-87-6](/img/structure/B6329453.png)
4-Butyl-2-chloro-1-fluorobenzene
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Overview
Description
4-Butyl-2-chloro-1-fluorobenzene is a chemical compound with the CAS Number: 2432848-87-6 . It has a molecular weight of 186.66 . The compound is liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-butyl-2-chloro-1-fluorobenzene . Its InChI code is 1S/C10H12ClF/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4H2,1H3 .Chemical Reactions Analysis
As a benzene derivative, 4-Butyl-2-chloro-1-fluorobenzene can undergo electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring .Physical And Chemical Properties Analysis
4-Butyl-2-chloro-1-fluorobenzene is a liquid .Scientific Research Applications
Benzylic Substitution Reactions
Due to its benzylic position (the carbon adjacent to the benzene ring), 4-Butyl-2-chloro-1-fluorobenzene undergoes substitution reactions. Primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides favor an SN1 pathway, forming resonance-stabilized carbocations . These reactions are essential for creating new carbon-carbon or carbon-heteroatom bonds.
Mechanism of Action
The mechanism of action for electrophilic aromatic substitution, which is likely relevant to 4-Butyl-2-chloro-1-fluorobenzene, involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
properties
IUPAC Name |
4-butyl-2-chloro-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQCWCJKSQVSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-2-chloro-1-fluorobenzene |
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